tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[311]heptane-6-carboxylate is a bicyclic compound with a unique structure that includes an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is often formed through a cyclization reaction involving a suitable precursor.
Introduction of functional groups: Amino and carboxylate groups are introduced through specific reactions such as amination and esterification.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylate ester can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation products: Oxo derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester can participate in esterification reactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Uniqueness
tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7(12)5-9(13)6-8/h7-9H,4-6,12H2,1-3H3/t7?,8-,9+ |
InChI Key |
YRNGRFZNXFKTRE-CBLAIPOGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H]1CC(C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C2)N |
Origin of Product |
United States |
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